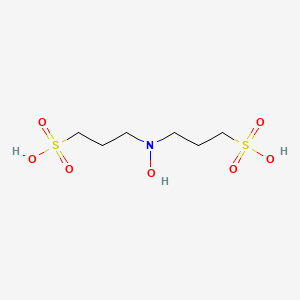
Benzenepropanol, 3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a mild, pleasant odor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 3-(phenylmethyl)- can be achieved through several methods. One common method involves the reduction of 3-Phenylpropanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method involves the hydrogenation of cinnamyl alcohol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Benzenepropanol, 3-(phenylmethyl)- typically involves the catalytic hydrogenation of cinnamyl alcohol. This process is carried out under high pressure and temperature conditions using a palladium or platinum catalyst to achieve high yields .
Types of Reactions:
Oxidation: Benzenepropanol, 3-(phenylmethyl)- can undergo oxidation reactions to form 3-Phenylpropanal or 3-Phenylpropanoic acid.
Substitution: Benzenepropanol, 3-(phenylmethyl)- can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, hydroxide ions
Major Products Formed:
Oxidation: 3-Phenylpropanal, 3-Phenylpropanoic acid
Reduction: 3-Phenylpropanol
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Benzenepropanol, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenepropanol, 3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Benzyl Alcohol: Similar in structure but lacks the propanol group.
Cinnamyl Alcohol: Contains a double bond in the propanol chain.
3-Phenylpropanal: An aldehyde derivative of Benzenepropanol, 3-(phenylmethyl)-.
Uniqueness: Benzenepropanol, 3-(phenylmethyl)- is unique due to its combination of a benzene ring and a propanol group, which imparts specific chemical properties and reactivity. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
136416-18-7 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3-(3-benzylphenyl)propan-1-ol |
InChI |
InChI=1S/C16H18O/c17-11-5-10-15-8-4-9-16(13-15)12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2 |
Clé InChI |
FXSBQOMJPAJYKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC(=C2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


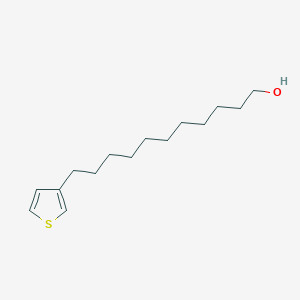
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
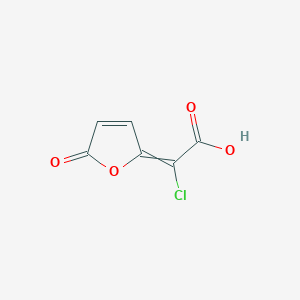
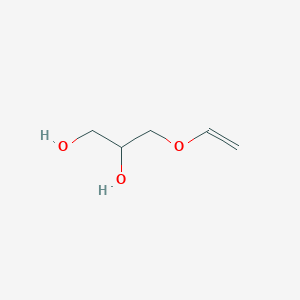
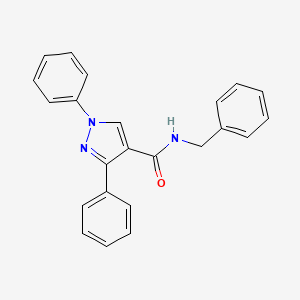



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)

